

Deshydroxyethoxy Ticagrelor-d7 chemical structure and properties

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Compound of Interest

Compound Name: Deshydroxyethoxy Ticagrelor-d7

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An In-depth Technical Guide to **Deshydroxyethoxy Ticagrelor-d7**

Introduction

Deshydroxyethoxy Ticagrelor-d7 is the stable isotope-labeled form of Deshydroxyethoxy Ticagrelor, the only active metabolite of the antiplatelet drug, Ticagrelor.[1][2] Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[3][4] The parent drug, Ticagrelor, does not require metabolic activation to exert its therapeutic effect.[1]

The "-d7" designation signifies that seven hydrogen atoms on the propylthio side chain have been replaced with deuterium. This isotopic labeling makes **Deshydroxyethoxy Ticagrelor-d7** an ideal internal standard for bioanalytical studies.[2][5] Its near-identical chemical and physical properties to the endogenous metabolite, combined with its distinct mass, allow for precise quantification in complex biological matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This guide provides a comprehensive overview of its chemical structure, properties, and application for researchers and drug development professionals.

Chemical Structure and Properties

Deshydroxyethoxy Ticagrelor-d7, also known by its synonym AR-C 124910XX-d7, is structurally analogous to the active metabolite of Ticagrelor, with the key difference being the isotopic labeling of the propyl group.[6][7]

Chemical Identity

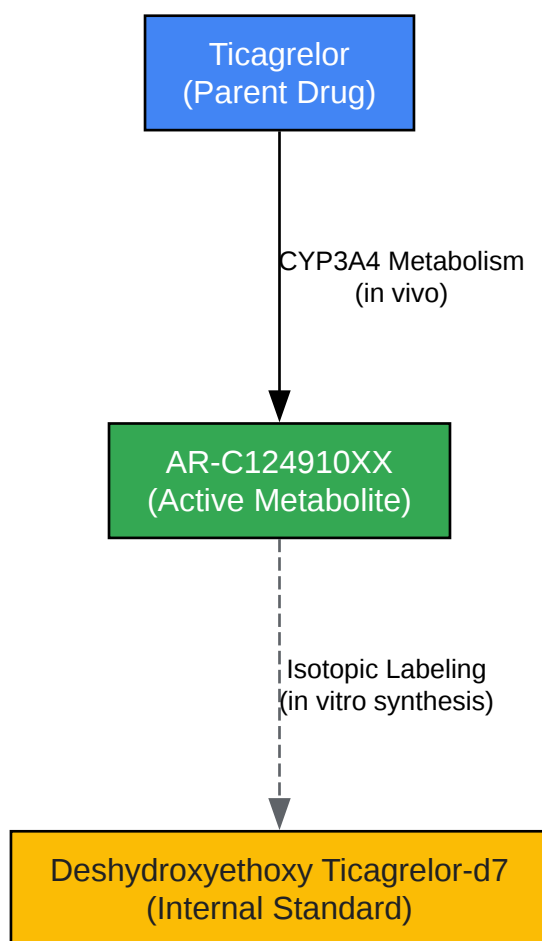
Identifier	Value
IUPAC Name	(1S,2R,3S,4R)-4-[7-[[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol[6]
Synonyms	AR-C 124910XX-d7[6][7][8][9]
CAS Number	220347-05-7 (Unlabeled)[7][8][10]
Molecular Formula	C ₂₁ H ₁₇ D ₇ F ₂ N ₆ O ₃ S[7][8][10][11][12]

Physicochemical Properties

Property	Value
Molecular Weight	485.56 g/mol [7][8][9][10][11]
Exact Mass	485.20380337 Da[6]
Appearance	White to Off-White Solid[10]
Purity	>95% (as determined by HPLC)[8]
Isotopic Enrichment	>95%[8]
Storage Conditions	-20°C or 2-8°C in a well-closed container[8][12]

Metabolic Context and Relationship

Ticagrelor is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, to form its active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor).[1][13] This metabolite is pharmacologically active, exhibiting antiplatelet effects comparable to the parent drug.[1] **Deshydroxyethoxy Ticagrelor-d7** is the synthetically produced, deuterated version of this natural metabolite, designed for use as an analytical standard.

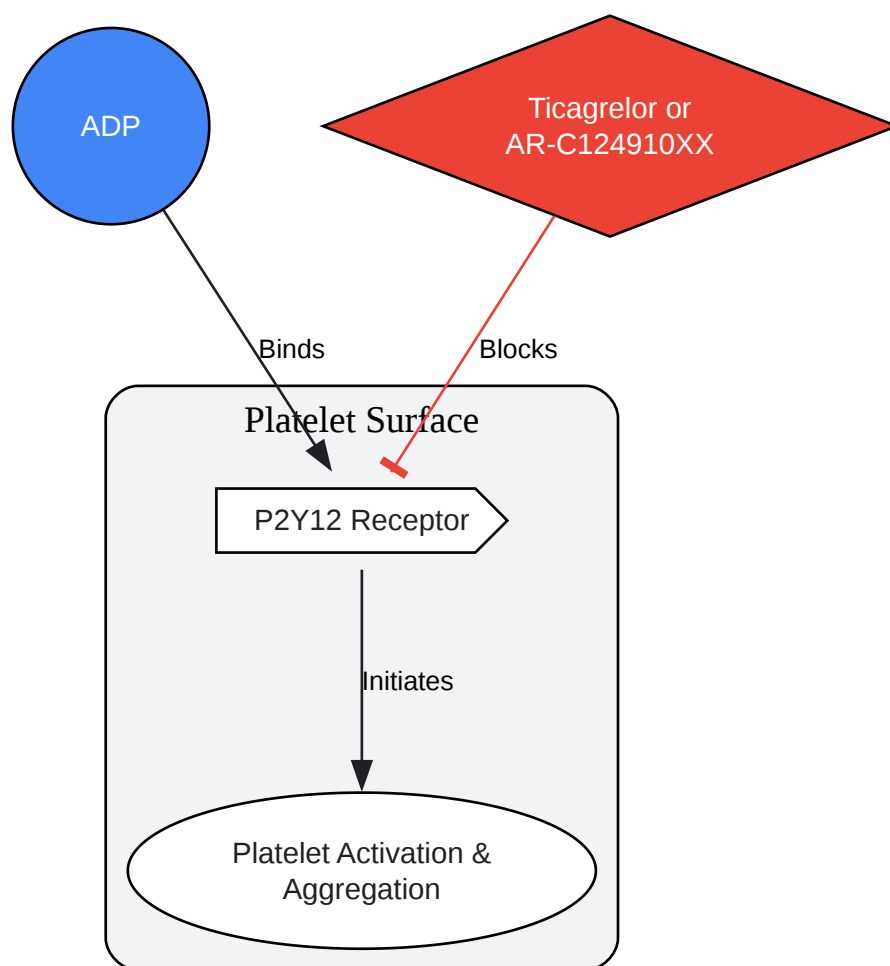


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Fig. 1: Relationship of Ticagrelor to its metabolite and labeled standard.

Mechanism of Action of Parent Compound

Both Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, exert their antiplatelet effect by acting as reversible, allosteric antagonists of the P2Y₁₂ receptor on platelets.^[4] Adenosine diphosphate (ADP) binding to this receptor is a critical step in platelet activation and aggregation. By blocking the receptor, Ticagrelor and its metabolite prevent the conformational change that leads to thrombus formation.



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Fig. 2: Inhibition of the P2Y12 signaling pathway by Ticagrelor.

Experimental Protocols and Analytical Use

Deshydroxyethoxy Ticagrelor-d7 is exclusively used as an internal standard in quantitative bioanalysis to determine the concentration of Ticagrelor and its active metabolite in biological samples, most commonly plasma.

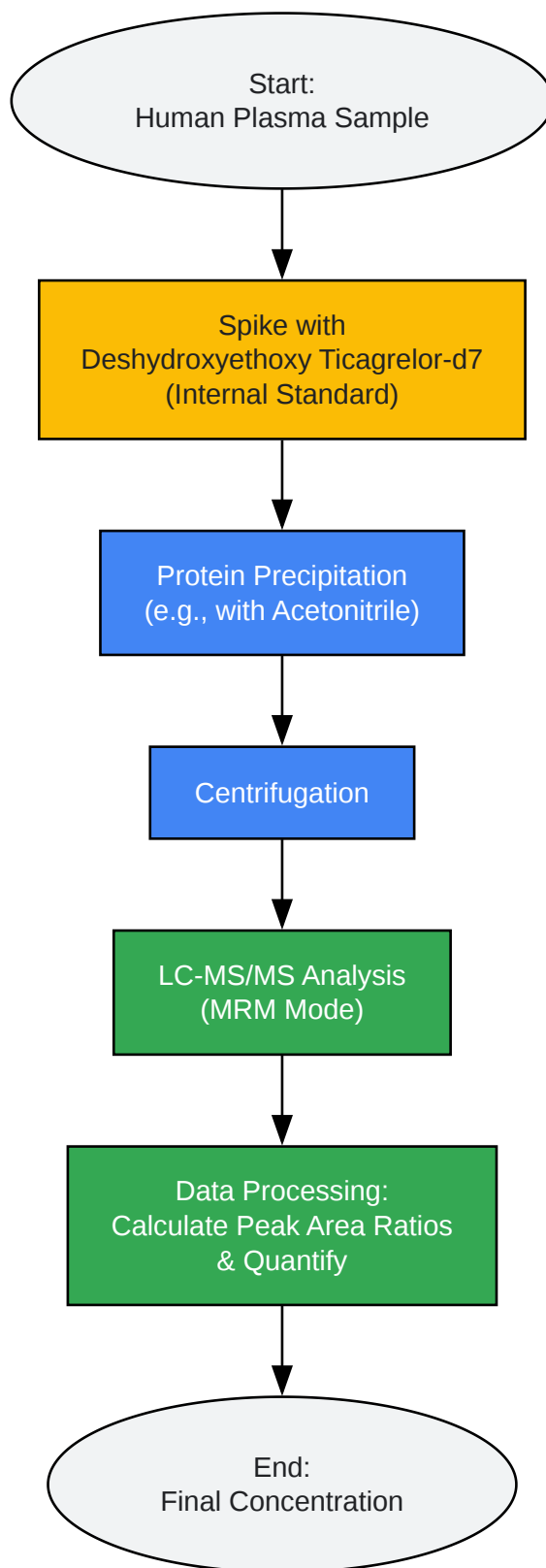
Representative Bioanalytical Workflow (LC-MS/MS)

The protocol below is a representative example of a workflow for the quantification of Ticagrelor and its metabolites in human plasma.

- Sample Preparation:

- Thaw human plasma samples and vortex.
- Aliquot 100 μ L of plasma into a microcentrifuge tube.
- Add 10 μ L of **Deshydroxyethoxy Ticagrelor-d7** solution (the internal standard) at a known concentration.
- Vortex briefly to mix.
- Protein Precipitation/Extraction:
 - Add 300 μ L of a protein precipitation agent (e.g., acetonitrile or methanol).
 - Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis:
 - Inject a small volume (e.g., 5-10 μ L) of the supernatant onto a reverse-phase HPLC column (e.g., C18).
 - Elute the analytes using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect and quantify the parent drug, its metabolite, and the d7-labeled internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard (**Deshydroxyethoxy Ticagrelor-d7**).

- Determine the concentration of the analyte in the unknown samples by comparing this ratio to a standard curve generated from samples with known concentrations.



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Fig. 3: Typical experimental workflow for bioanalysis using the standard.

Conclusion

Deshydroxyethoxy Ticagrelor-d7 is an indispensable tool for pharmaceutical research, particularly in the fields of pharmacokinetics and bioequivalence. Its use as an internal standard ensures the accuracy, precision, and reliability of analytical methods designed to quantify Ticagrelor and its active metabolite. This technical guide provides the core chemical, metabolic, and analytical information required by scientists working with this critical reagent.

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